molecular formula C19H23N3O3S B4934547 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide

4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide

Cat. No. B4934547
M. Wt: 373.5 g/mol
InChI Key: LCZSFSCIWRKYGB-UHFFFAOYSA-N
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Description

Chemical compounds with piperidinyl sulfonyl and pyridinylmethyl benzamide motifs are of significant interest due to their diverse biological activities and potential in drug development. These compounds are often explored for their therapeutic potentials, including anti-inflammatory, antimicrobial, and anti-cancer properties.

Synthesis Analysis

Compounds similar to 4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide are synthesized through multi-step chemical processes. A common approach involves the reaction of appropriate sulfonamide and benzamide derivatives, often employing nucleophilic substitution reactions. For instance, compounds are synthesized by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class typically features a piperidine ring in a chair conformation. X-ray crystallography studies reveal that the molecular conformation is often stabilized by intramolecular interactions, such as π–π stacking interactions, and the piperidine ring adopts a chair conformation (Kumar et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For example, some sulfonyl derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The development of new sulfonyl derivatives is a promising area of research in medicinal chemistry . Future studies could focus on exploring the biological activity of the compound and optimizing its properties for potential therapeutic applications.

properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-8-11-22(12-9-15)26(24,25)18-6-4-17(5-7-18)19(23)21-14-16-3-2-10-20-13-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZSFSCIWRKYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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